N-[3-(N-ethyl-3-methylanilino)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide
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Overview
Description
This compound is a complex organic molecule with a fascinating structure. Its systematic name is quite a mouthful, so let’s break it down. The core structure consists of a butanamide backbone, which is further adorned with aromatic rings and nitrogen atoms. The compound’s intricate arrangement of atoms gives rise to its unique properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of aniline derivatives with appropriate aldehydes or ketones. The N-ethyl-3-methylaniline moiety reacts with a suitable aldehyde, followed by cyclization to form the hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide backbone.
Reaction Conditions: The specific reaction conditions vary depending on the chosen synthetic route. Solvents, catalysts, and temperatures play crucial roles in achieving high yields. Researchers often optimize these parameters to enhance efficiency.
Industrial Production: While laboratory-scale synthesis is common for research purposes, industrial production typically involves more efficient methods. Continuous flow processes, solid-phase synthesis, or large-scale batch reactions are employed to meet commercial demands.
Chemical Reactions Analysis
Reactivity: This compound exhibits diverse reactivity due to its multiple functional groups. Notable reactions include:
Oxidation: Oxidative processes can modify the aromatic rings or the amine group.
Reduction: Reduction of the imine or nitro groups may yield different derivatives.
Substitution: Substituents on the aromatic rings can undergo nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon, Raney nickel).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products: The specific products depend on reaction conditions and substituents. Oxidation may lead to amine oxides, while reduction could yield secondary amines. Substitution reactions result in various derivatives.
Scientific Research Applications
Chemistry: Researchers explore this compound’s reactivity, stability, and potential as a building block for novel materials. Its unique structure inspires synthetic chemists.
Biology and Medicine:Drug Discovery: The compound’s aromatic rings and nitrogen atoms make it an interesting scaffold for drug development. Scientists investigate its potential as a lead compound.
Biological Activity: Studies assess its interactions with biological targets, such as receptors or enzymes.
Dyes and Pigments: The compound’s colorful aromatic system finds applications in dyes and pigments.
Materials Science: Its rigid structure contributes to materials with desirable properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. If used as a drug, it likely interacts with cellular receptors, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While this compound is unique, we can draw parallels to related structures:
Similar Compounds: Other polyaromatic systems or amine-containing molecules.
Uniqueness: Its combination of aromatic rings, nitrogen atoms, and the intricate hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide backbone sets it apart.
Properties
Molecular Formula |
C32H34N8O |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C32H34N8O/c1-3-38(25-15-9-12-23(2)22-25)21-11-20-33-29(41)19-10-18-28-35-36-32-39(28)27-17-8-7-16-26(27)31-34-30(37-40(31)32)24-13-5-4-6-14-24/h4-9,12-17,22H,3,10-11,18-21H2,1-2H3,(H,33,41) |
InChI Key |
JZRGTHVUWMDCCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5)C6=CC=CC(=C6)C |
Origin of Product |
United States |
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